molecular formula C13H12N4S B12896278 Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)- CAS No. 825630-45-3

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-

Cat. No.: B12896278
CAS No.: 825630-45-3
M. Wt: 256.33 g/mol
InChI Key: WADPLDNTGSIEJM-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a fused bicyclic structure, combining an imidazole ring with a pyrazine ring, and is further functionalized with a cyclopropyl group and a thienyl group. Its unique structure imparts a range of chemical and biological properties, making it a valuable scaffold for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 2-aminopyrazine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrazine core.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Similar Compounds:

Comparison: Compared to its analogs, Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)- exhibits unique properties due to the presence of the cyclopropyl and thienyl groups. These functional groups enhance its chemical reactivity and biological activity, making it a more potent and versatile compound for various applications .

Properties

825630-45-3

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

N-cyclopropyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H12N4S/c1-2-10(1)16-12-13-15-7-11(9-3-6-18-8-9)17(13)5-4-14-12/h3-8,10H,1-2H2,(H,14,16)

InChI Key

WADPLDNTGSIEJM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=CSC=C4

Origin of Product

United States

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